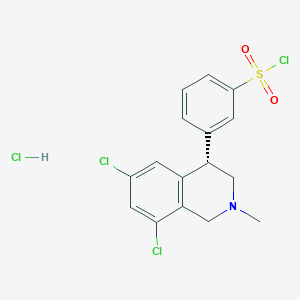
(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C16H15Cl4NO2S and its molecular weight is 427.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14Cl3N2O2S, with a molecular weight of approximately 390.712 g/mol. The compound features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a dichloro-tetrahydroisoquinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄Cl₃N₂O₂S |
| Molecular Weight | 390.712 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 479.1 ± 45.0 °C |
| Flash Point | 243.5 ± 28.7 °C |
Antitumor Activity
Recent studies have demonstrated that THIQ derivatives exhibit significant antitumor activities against various cancer cell lines. A study synthesized several THIQ compounds and evaluated their effects on human cancer cell lines such as HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many derivatives showed potent inhibitory effects on these cell lines, suggesting potential therapeutic applications in oncology .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of THIQ derivatives have also been explored extensively. For instance, certain alkyl derivatives of tetrahydroisoquinolines were found to exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens . The presence of electron-withdrawing groups like chlorine in the structure enhances the biological activity by increasing the electron density at critical sites within the molecule.
Anti-inflammatory Effects
The anti-inflammatory potential of THIQ compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can mitigate conditions associated with chronic inflammation and pain .
Structure-Activity Relationship (SAR)
The biological activity of THIQ derivatives is significantly influenced by their structural features. SAR studies indicate that modifications at specific positions on the isoquinoline ring can enhance or diminish activity:
- Electron-donating groups : These groups can increase lipophilicity and improve cellular uptake.
- Electron-withdrawing groups : Such as halogens (e.g., chlorine), which can enhance binding affinity to biological targets.
- Substituents on the benzene ring : Influence the compound's selectivity towards specific receptors or enzymes.
Case Studies
- Antitumor Evaluation : A series of THIQ derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study found that compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating strong potential for development as antitumor agents .
- Antimicrobial Activity : Research demonstrated that certain THIQ derivatives displayed significant antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
Molecular Formula |
C16H15Cl4NO2S |
|---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzenesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
KTNLNWMYMCIHHU-UQKRIMTDSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















